molecular formula C3H4N2O2 B14343633 N-Methyl-2-nitroethen-1-imine CAS No. 93969-14-3

N-Methyl-2-nitroethen-1-imine

Cat. No.: B14343633
CAS No.: 93969-14-3
M. Wt: 100.08 g/mol
InChI Key: POIDWGSTLZFGLT-UHFFFAOYSA-N
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Description

N-Methyl-2-nitroethen-1-imine (CAS: Not explicitly provided; synonyms: 1-Methoxy-1-methylamino-2-nitroethylene, [(1E)-1-Methoxy-2-nitrovinyl]methylamine) is a nitro-substituted ethenamine derivative. Its molecular formula is C₃H₅N₃O₂, with a molecular weight of 123.09 g/mol (calculated). The compound features a nitro group (-NO₂) and an imine group (C=N), making it reactive in nucleophilic and electrophilic reactions. It is synthesized via the reaction of 1,1-bis(methylthio)-2-nitroethene with methylamine, yielding intermediates like N-methyl-1-(methylthio)-2-nitroethenamine, which are further functionalized .

Properties

CAS No.

93969-14-3

Molecular Formula

C3H4N2O2

Molecular Weight

100.08 g/mol

InChI

InChI=1S/C3H4N2O2/c1-4-2-3-5(6)7/h3H,1H3

InChI Key

POIDWGSTLZFGLT-UHFFFAOYSA-N

Canonical SMILES

CN=C=C[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-Methyl-2-nitroethen-1-imine involves its role as a Michael acceptor due to the presence of a strongly electron-withdrawing nitro group. This makes the nitroethylene substructure highly reactive towards nucleophiles . The compound’s secondary amine group acts as an electron donor, further enhancing its reactivity. The polarized push-pull alkene structure of the compound allows it to participate in various nucleophilic and electrophilic reactions, making it a versatile reactant in organic synthesis .

Comparison with Similar Compounds

(1E)-N,N-Dimethyl-1-nitroprop-1-en-2-amine

  • Molecular Formula : C₅H₁₀N₂O₂
  • Molecular Weight : 130.15 g/mol
  • Key Features : Contains a nitro group and a dimethylamine substituent. The extended alkyl chain (propene backbone) increases hydrophobicity compared to this compound.
  • Applications : Used in research as a precursor for heterocyclic compounds .

N-Nitrosodimethylamine (Dimethylnitrosamine)

  • Molecular Formula : C₂H₆N₂O
  • Molecular Weight : 74.08 g/mol
  • Key Features: A nitrosamine with a -N(NO)- functional group. Unlike the nitro-imine structure of this compound, nitrosamines are notorious for carcinogenicity.
  • Hazards: Classified as a Group 2A carcinogen (IARC) due to DNA alkylation capabilities. Regulatory limits (e.g., 0.1 µg/L in drinking water, EPA) reflect its high toxicity .

N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)

  • Molecular Formula : C₁₀H₁₅N
  • Molecular Weight : 149.24 g/mol
  • Key Features : Aromatic phenyl group replaces the nitro functionality. Lacks the electron-withdrawing nitro group, making it less reactive in oxidation reactions.
  • Applications: Historically used as a stimulant; now restricted due to health risks .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards/Regulatory Status
This compound C₃H₅N₃O₂ 123.09 Nitro, Imine Limited toxicological data
(1E)-N,N-Dimethyl-1-nitroprop-1-en-2-amine C₅H₁₀N₂O₂ 130.15 Nitro, Dimethylamine Research use only
N-Nitrosodimethylamine C₂H₆N₂O 74.08 Nitrosamine Carcinogenic (IARC Group 2A)
N-Methyl-2-phenylpropan-1-amine C₁₀H₁₅N 149.24 Phenyl, Amine Restricted medical use

Key Research Findings

Synthetic Pathways : this compound and its analogs are synthesized via amine-nitroethene reactions, with yields dependent on steric and electronic effects of substituents .

Stability : Nitroethenamines exhibit moderate thermal stability but degrade under strong acidic or basic conditions. In contrast, nitrosamines like N-Nitrosodimethylamine are highly stable, contributing to environmental persistence .

Reactivity : The nitro group in this compound facilitates cycloaddition reactions, whereas nitrosamines undergo denitrosation under UV light .

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